3-Oxabicyclo[3.2.0]heptan-2-one
Description
Properties
IUPAC Name |
3-oxabicyclo[3.2.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFCQYSTPCFCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the stereoselective synthesis via desymmetrization. This method typically employs specific catalysts and reaction conditions to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize costs. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone group into other functional groups.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Oxabicyclo[3.2.0]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and enzyme activities. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one
- Structure : Lacks the oxygen bridge (oxabicyclo) but shares the bicyclo[3.2.0]heptan-2-one core with dimethyl substituents at C3.
- Synthesis : Prepared via copper(I)-catalyzed photocycloaddition of 3-hydroxy-1,6-heptadienes, followed by Jones oxidation .
- Applications : Serves as a precursor for hydroxylated bicyclic ketones in photochemical studies .
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one
- Structure : Features hydroxyl, methyl, and vinyl substituents on the bicyclo[3.2.0]heptan-2-one scaffold.
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
- Structure : Differs in ring topology (bicyclo[4.1.0] vs. [3.2.0]) and includes four methyl groups.
- Synthesis : Derived from chrysanthemolactone; industrial-grade batches are commercially available .
- Applications : Used in agrochemicals, fragrances, and pharmaceuticals due to its stability and stereochemical complexity .
Azabicyclo[3.2.0]heptan-2-one Derivatives
- Structure : Nitrogen replaces the oxygen bridge (e.g., 3-azabicyclo[3.2.0]heptan-2-one).
- Synthesis : Constructed via visible-light photocatalysis, enabling dearomatization and cycloaddition for drug-discovery scaffolds .
- Applications : Valued in medicinal chemistry for modular derivatization (e.g., Negishi cross-coupling) to enhance structural diversity .
Key Distinctions and Challenges
Ring Topology :
- The 3.2.0 vs. 4.1.0 bicyclic systems influence strain and reactivity. For example, 3-oxabicyclo[3.2.0]heptan-2-one’s compact structure enhances bioactivity, while the 4.1.0 analogue’s larger ring accommodates bulkier substituents .
- Misassignment risks exist: Crystallographic disorder in iodomethyl derivatives (e.g., 4- vs. 5-substituted isomers) can lead to incorrect structural conclusions without rigorous validation .
Synthetic Complexity :
- This compound requires stereoselective desymmetrization for core construction , whereas azabicyclo derivatives leverage photocatalytic [2+2] cycloadditions for complexity .
Biological Relevance :
- Substituents dictate functionality: Hydroxy and vinyl groups in bacterial VOCs correlate with antifungal activity , while methyl groups in 4,4,7,7-tetramethyl derivatives enhance industrial stability .
Research Implications
The structural and functional diversity of bicyclic lactones and ketones underscores their importance in natural product synthesis and drug discovery. Future studies should explore:
- Mechanistic Insights : Role of oxygen vs. nitrogen bridges in bioactive compound interactions.
- Scalability : Industrial optimization of photocycloaddition and catalytic methods for high-yield production .
- Biological Screening : Comparative assays to evaluate neuroprotective, antifungal, and pharmacokinetic profiles across analogues .
Biological Activity
3-Oxabicyclo[3.2.0]heptan-2-one, also known as (1S)-3-oxabicyclo[3.2.0]heptan-2-one, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings relevant to its pharmacological applications.
Chemical Structure and Properties
The structure of this compound includes an oxirane ring, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 128.14 g/mol |
| Structural Features | Bicyclic framework with an oxirane ring |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential as a β-lactamase inhibitor, which is critical in combating antibiotic resistance by preventing the degradation of β-lactam antibiotics .
- Antiviral Activity : Research indicates that derivatives of this compound have been synthesized for potential use as antiviral agents, particularly against HIV .
- Antimicrobial Properties : Studies have shown that compounds related to this compound exhibit activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .
Case Studies
- Antiviral Research :
- Antimicrobial Activity :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Activity | Target Pathway/Mechanism |
|---|---|---|
| This compound | β-lactamase inhibition | Inhibits enzyme activity |
| Derivatives (e.g., CFC-222) | Antibacterial | Disruption of bacterial cell wall |
| HIV-targeted derivatives | Antiviral | Inhibition of viral replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
